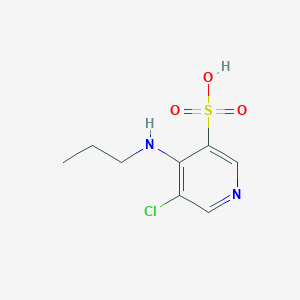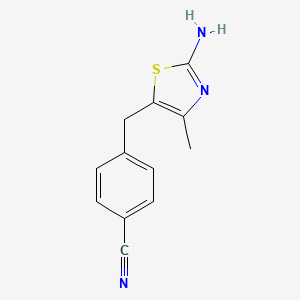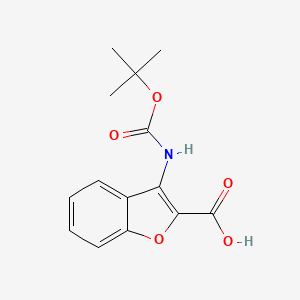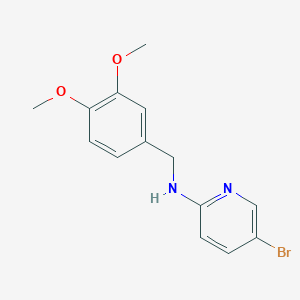
5-Chloro-4-(propylamino)pyridine-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-(propylamino)pyridine-3-sulfonic acid is a chemical compound with the molecular formula C8H11ClN2O3S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a chloro group, a propylamino group, and a sulfonic acid group attached to the pyridine ring. These functional groups confer specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(propylamino)pyridine-3-sulfonic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Chlorination: Introduction of the chloro group at the 5-position of the pyridine ring.
Amination: Substitution of a hydrogen atom with a propylamino group at the 4-position.
Sulfonation: Introduction of the sulfonic acid group at the 3-position.
These reactions are carried out under controlled conditions, often involving specific reagents and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process includes:
Bulk Chlorination: Using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amination: Employing propylamine in the presence of a suitable base.
Sulfonation: Utilizing sulfur trioxide or chlorosulfonic acid under controlled temperature and pressure.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-(propylamino)pyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the sulfonic acid group to a sulfonyl group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonyl compounds, and substituted pyridine derivatives .
Applications De Recherche Scientifique
5-Chloro-4-(propylamino)pyridine-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 5-Chloro-4-(propylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity.
Pathways Involved: It may interfere with metabolic pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid
- 5-Chloro-4-(ethylamino)pyridine-3-sulfonic acid
- 5-Chloro-4-(butylamino)pyridine-3-sulfonic acid
Uniqueness
5-Chloro-4-(propylamino)pyridine-3-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for certain applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C8H11ClN2O3S |
|---|---|
Poids moléculaire |
250.70 g/mol |
Nom IUPAC |
5-chloro-4-(propylamino)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C8H11ClN2O3S/c1-2-3-11-8-6(9)4-10-5-7(8)15(12,13)14/h4-5H,2-3H2,1H3,(H,10,11)(H,12,13,14) |
Clé InChI |
SXTSWJPXLSJKSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=C(C=NC=C1S(=O)(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-2-(acetyloxymethyl)-5-hydroxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate](/img/structure/B11814400.png)








![2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11814480.png)

![Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B11814496.png)


